molecular formula C26H21ClN2O4 B564988 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid CAS No. 908847-42-7

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid

Cat. No. B564988
M. Wt: 460.914
InChI Key: FDXGPPBWOOAVEL-DEOSSOPVSA-N
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Description

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid” is a chemical compound with the CAS Number: 908847-42-7 . It is also known as Fmoc-6-Chloro-L-tryptophan .


Synthesis Analysis

The synthesis of this compound involves the reaction of 6-chloroindole with L-serine and acetic anhydride under argon at 73°C for 4 hours . The reaction mixture is then concentrated, diluted with water, and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and evaporated to yield the crude product .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 460.91 . It is a solid at room temperature and should be stored sealed in a dry environment at 2-8°C . The compound has a high gastrointestinal absorption and is a substrate for P-glycoprotein . It is also an inhibitor of several cytochrome P450 enzymes, including CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .

Scientific Research Applications

Preparation of Fmoc-Protected β-Homoamino Acids : Another significant application is the preparation of N-Fmoc-protected β2-homoamino acids, which are crucial for solid-phase syntheses of β-peptides. This preparation involves a diastereoselective amidomethylation of Ti-enolates, followed by protective-group exchanges, showcasing the compound's utility in peptide synthesis (Šebesta & Seebach, 2003).

Applications in Material Science

Self-Assembled Structures by Fmoc-Modified Amino Acids : The self-assembly properties of Fmoc-modified amino acids, including variants like Fmoc-Ala-OH and Fmoc-Leu-OH, have been studied extensively. These compounds form various self-assembled structures such as flower-like morphologies and fibers, highlighting their potential in designing novel materials for diverse applications (Gour et al., 2021).

Enzyme-Activated Surfactants for Carbon Nanotubes : N-Fluorenyl-9-methoxycarbonyl-protected amino acids have also been used as surfactants for carbon nanotubes. This application involves converting these surfactants into enzymatically activated versions that create homogeneous aqueous nanotube dispersions on-demand, showcasing an innovative approach to nanomaterial dispersion and stabilization (Cousins et al., 2009).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

(2S)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXGPPBWOOAVEL-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid

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